![molecular formula C20H22N6O4S B2545063 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2191214-20-5](/img/structure/B2545063.png)
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzofuran, a piperidine, a triazole, and a pyridazine. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzofuran and pyridazine rings are aromatic, contributing to the compound’s stability. The piperidine ring is a common motif in many pharmaceuticals and can influence the compound’s bioactivity .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, while the triazole could participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple heterocycles could influence its solubility and stability .Scientific Research Applications
Anticancer Potential
Benzofuran derivatives have garnered attention for their anticancer properties. This compound’s unique structure may contribute to its effectiveness in inhibiting cancer cell growth. Researchers have observed promising results against different cancer types, including leukemia, lung cancer, colon cancer, melanoma, and ovarian cancer . Further investigations are warranted to explore its mechanisms of action and potential clinical applications.
Antifungal Activity
Certain benzofuran derivatives, including our compound of interest, exhibit antifungal properties. These molecules could serve as potential candidates for developing novel antifungal agents. Researchers have explored their efficacy against various fungal pathogens, emphasizing their role in combating infections .
Antioxidant Properties
Phthalide derivatives, a class to which this compound belongs, have been evaluated for their antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the antioxidant potential of this compound could provide insights into its therapeutic applications .
Herbicidal Effects
Some phthalides are known for their herbicidal properties. Understanding how this compound interacts with plant systems could lead to innovative herbicides or plant growth regulators .
Targeting Signaling Pathways
In vitro studies have shown that certain benzofuran derivatives can modulate signaling pathways within cancer cells. For instance, compound 36 inhibited the AKT signaling pathway, leading to cell growth inhibition . Investigating similar effects for our compound could reveal novel therapeutic avenues.
Novel Scaffold for Drug Design
The isoindolo[2,1-a]quinoline scaffold, to which this compound belongs, is unique and versatile. Researchers can explore its potential as a scaffold for designing new drug candidates. By modifying specific functional groups, scientists may create derivatives with enhanced pharmacological properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
The compound contains a benzofuran moiety, which is a common structural motif in many biologically active compounds . .
Mode of action
The mode of action would depend on the specific targets of the compound. Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions with its targets would need to be determined experimentally.
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Benzofuran derivatives can affect a wide range of pathways due to their diverse biological activities .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned, benzofuran derivatives can have a wide range of effects due to their diverse biological activities .
properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-20-4-3-19(26-14-21-13-22-26)23-25(20)12-15-5-8-24(9-6-15)31(28,29)17-1-2-18-16(11-17)7-10-30-18/h1-4,11,13-15H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJSEWQSLCNNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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